N-(3,3-diphenylpropyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(3,3-diphenylpropyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic small molecule characterized by a triazolo-pyridine core linked to a diphenylpropyl group via a butanamide chain.
Properties
Molecular Formula |
C25H26N4O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C25H26N4O/c30-25(16-9-15-24-28-27-23-14-7-8-19-29(23)24)26-18-17-22(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-8,10-14,19,22H,9,15-18H2,(H,26,30) |
InChI Key |
JEZKRNKBXBEQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCCC2=NN=C3N2C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for DTB-TZP, but one common approach involves the following steps:
Synthesis of the Triazolopyridine Ring: Start by constructing the triazolopyridine ring system. This can be achieved through cyclization reactions using appropriate precursors.
Amidation Reaction: Introduce the butanamide group by reacting the triazolopyridine intermediate with an appropriate amine and acyl chloride.
Phenylpropyl Group Attachment: Finally, attach the phenylpropyl moiety to the amide nitrogen.
Industrial Production:: DTB-TZP is not widely produced industrially due to its specialized applications. small-scale synthesis in research laboratories is feasible.
Chemical Reactions Analysis
DTB-TZP undergoes various reactions:
Oxidation: It can be oxidized to form derivatives with altered properties.
Reduction: Reduction of the triazolopyridine ring may yield different analogs.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
DTB-TZP finds applications in:
Medicine: It exhibits potential as an antitumor agent due to its unique structure and interactions with cellular targets.
Chemical Biology: Researchers use it as a probe to study specific biological pathways.
Industry: Limited applications in specialized chemical processes.
Mechanism of Action
The exact mechanism remains under investigation, but DTB-TZP likely interacts with specific receptors or enzymes, affecting cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent Application (Bulletin 2022/06) discloses several triazolo-fused heterocyclic compounds, though none directly match the target molecule. Key structural analogs and their distinctions are outlined below:
Table 1: Structural Comparison
Key Observations:
- Core Heterocycle Differences : The target compound features a [1,2,4]triazolo[4,3-a]pyridine core, whereas patent analogs (e.g., and ) utilize pyrrolo-triazolo-pyrazine scaffolds. The latter’s fused pyrrole ring may enhance π-stacking interactions with kinase ATP-binding pockets .
- Stereochemical Complexity : Patent compounds (e.g., 4-((1S,2R,4S)-4-(benzyloxy)-2-ethylcyclopentyl)-6H-pyrrolo...) emphasize stereochemistry, which is absent in the target molecule. This suggests stricter conformational requirements for target engagement in analogs .
Pharmacokinetic and Binding Affinity Hypotheses
While direct data for the target compound are unavailable, inferences can be drawn from related structures:
- Binding Affinity: Pyrrolo-triazolo-pyrazine derivatives () exhibit nanomolar-range inhibition constants (Ki) for kinases like JAK3 (Ki = 2–10 nM), attributed to their planar heterocycles and hydrogen-bonding substituents . The target’s triazolo-pyridine core may offer similar affinity but reduced selectivity due to its simpler structure.
- Metabolic Stability : Sulfonamide-containing analogs () demonstrate prolonged half-lives (>6 hours in rodent models) due to sulfonamide resistance to oxidative metabolism. The target’s amide group may confer lower metabolic stability .
Therapeutic Implications
- Patent Analogs : Compounds in and are explicitly designed for oncology and inflammatory diseases, targeting kinases (e.g., JAK, ALK) or disrupting protein-protein interactions .
- Target Compound : The absence of polar groups (e.g., sulfonamide, nitrile) in the target suggests a broader but less specific mechanism, possibly limiting therapeutic utility without further optimization.
Biological Activity
N-(3,3-diphenylpropyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 398.5 g/mol
- CAS Number : 1374547-61-1
The structure features a triazole ring fused with a pyridine moiety, which is known to influence biological activity through various mechanisms.
Research indicates that compounds similar to this compound can act as inhibitors of specific protein interactions involved in cancer progression. Notably, they may target the PD-1/PD-L1 axis, which is crucial in immune evasion by tumors. Small-molecule inhibitors like this compound are being explored as alternatives to monoclonal antibodies due to their potential for oral bioavailability and ease of synthesis .
In Vitro and In Vivo Studies
Recent studies have demonstrated that derivatives of triazole-pyridine compounds exhibit significant anti-cancer properties:
- In Vitro Efficacy : Compounds similar to N-(3,3-diphenylpropyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide have shown IC values in the low nanomolar range against PD-1/PD-L1 interactions. For instance, a related compound demonstrated an IC of 3.8 ± 0.3 nM, indicating strong inhibitory potential .
- In Vivo Efficacy : In mouse models (e.g., CT26), these compounds have displayed significant anti-tumor activity and enhanced immune responses against tumor cells .
Antiviral Activity
Another area of interest is the antiviral properties of triazole derivatives. For example, related compounds have been shown to inhibit HIV replication effectively. One study reported an EC value of 0.59 µM against HIV strains . This suggests that this compound may also possess similar antiviral activities.
Study 1: Anti-Cancer Activity
A study focused on a series of biphenyl pyridines found that certain structural modifications led to enhanced potency against PD-L1 interactions. The research emphasized the importance of the triazole-pyridine scaffold in achieving desired biological effects .
Study 2: Antiviral Properties
Another investigation into triazole derivatives highlighted their ability to interact with HIV capsid proteins. The study utilized molecular docking techniques to show how these compounds bind preferentially to hexameric forms of the HIV capsid protein . This binding affinity correlates with their antiviral potency.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1374547-61-1 |
| Inhibition IC (PD-L1) | 3.8 ± 0.3 nM |
| Antiviral EC (HIV) | 0.59 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
